Characterization of the Pyrrolo[1,2-a]pyrazin-1(2H)-one Core: A Technical Guide
Characterization of the Pyrrolo[1,2-a]pyrazin-1(2H)-one Core: A Technical Guide
The pyrrolo[1,2-a]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of compounds with a wide array of pharmacological activities. Derivatives of this core have demonstrated potential as anti-inflammatory, anticancer, antibacterial, and antimalarial agents. This technical guide provides an in-depth overview of the synthesis and structural characterization of the pyrrolo[1,2-a]pyrazin-1(2H)-one core, tailored for researchers, scientists, and professionals in drug development.
I. Synthesis of the Pyrrolo[1,2-a]pyrazine Core
The construction of the pyrrolo[1,2-a]pyrazine scaffold can be achieved through several synthetic strategies. A common approach involves the condensation of a substituted pyrrole with a pyrazine precursor. More advanced methods, such as palladium-catalyzed intermolecular cyclization reactions, offer efficient routes to functionalized derivatives. Another elegant method is the [3+2] cycloaddition reaction between mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles, which proceeds with high regioselectivity.
General Experimental Protocol: Synthesis via Cycloaddition
A representative synthesis for a related pyrrolo[1,2-b]pyridazine core, which illustrates the principles of cycloaddition, is described below. This can be adapted for the synthesis of pyrrolo[1,2-a]pyrazine derivatives.
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Precursor Formation : The starting 3(2H)pyridazinone-butanoic acids are synthesized by the alkaline hydrolysis of their corresponding esters, followed by acidification.
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In Situ Generation of Mesoionic Intermediate : The pyridazinone acid precursor is treated with acetic anhydride to generate the mesoionic oxazolo-pyridazinone (a 1,3-dipole) in situ.
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Cycloaddition Reaction : The mesoionic compound reacts with an acetylenic dipolarophile (e.g., methyl propiolate or ethyl propiolate).
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Rearrangement : The resulting tricyclic intermediate eliminates carbon dioxide under the reaction conditions to yield the final pyrrolo-pyridazine product.
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Purification : The final product is purified using standard techniques such as crystallization or column chromatography.
Below is a generalized workflow for the synthesis and characterization of pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.
Caption: General workflow for the synthesis and structural characterization of Pyrrolo[1,2-a]pyrazin-1(2H)-one derivatives.
II. Spectroscopic Characterization
Spectroscopic methods are essential for the structural elucidation of the pyrrolo[1,2-a]pyrazin-1(2H)-one core.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework. Protons on the pyrrole and pyrazine rings typically resonate in the aromatic region (δ 6.0-8.5 ppm). The precise chemical shifts and coupling constants are influenced by the substitution pattern on the heterocyclic core.
Experimental Protocol: NMR Analysis
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Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
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Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Data Acquisition : Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
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Data Processing : Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra for analysis.
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | Reference |
| 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | 8.16 (d, 1H), 8.07 (d, 1H), 7.89 (s, 1H, N-H), 7.59 (m, 1H), 7.29 (m, 1H), 2.70 (m, 2H), 2.39 (m, 2H), 1.57 (s, 3H) | 171.6, 163.3, 135.8, 133.8, 128.3, 125.0, 120.7, 119.5, 76.7, 74.5, 32.9, 30.0, 26.9 | |
| Ethyl 2-(anthranilamido)-5-methyl-1-oxo-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-7-carboxylate (related structure) | 7.85 (d, 1H), 7.27 (m, 1H), 6.90 (s, 1H, N-H), 6.78 (t, 1H), 6.58 (d, 1H), 4.34 (s, 1H, N-H), 4.10 (q, 2H), 2.65 (m, 2H), 2.10 (m, 2H), 1.54 (s, 3H), 1.20 (t, 3H) | 173.7, 164.4, 145.9, 134.0, 128.3, 118.6, 114.5, 114.1, 69.9, 60.8, 36.6, 29.1, 29.0, 14.1 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The pyrrolo[1,2-a]pyrazin-1(2H)-one core will exhibit characteristic absorption bands for C=C and C=N stretching within the aromatic system. The carbonyl group (C=O) of the pyrazinone ring is a key feature, typically appearing as a strong absorption band in the region of 1660-1690 cm⁻¹.
| Compound/Core | IR Absorption (cm⁻¹) | Vibrational Mode | Reference |
| Pyrrolo[1,2-b]pyridazine derivative | 1688–1666 | C=O stretching (ester) | |
| 4-(benzylamino)-7H-pyrrolo[2,3-d]pyrimidine derivative | 3106, 2940, 1564, 1489 | N-H, C-H, C=C, C=N |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition.
Experimental Protocol: MS Analysis
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Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
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Ionization : Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
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Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.
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Detection : The detector records the abundance of each ion, generating a mass spectrum.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z peaks (relative intensity) | Reference |
| Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | C₇H₁₀N₂O₂ | 154.17 | 154 (M+), 97, 86, 70, 69 | |
| 3a-methyl-2,3,3a,4-tetrahydropyrrolo[1,2-a]quinazoline-1,5-dione | C₁₂H₁₂N₂O₂ | 216.24 | 216 (M+, 6), 201 (100), 173 (35) | |
| Pyrrolo[1,2-a]pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | C₁₁H₁₈N₂O₂ | 210.27 | 210 (M+), 167, 124, 97, 70 |
III. X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of structure, including the precise arrangement of atoms, bond lengths, and bond angles in the solid state. This technique is invaluable for confirming the regioselectivity of synthetic reactions and understanding intermolecular interactions, such as π-π stacking, which can influence the material's properties.
Experimental Protocol: X-ray Crystallography
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Crystal Growth : Grow single crystals of the compound, suitable for diffraction, by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
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Data Collection : Mount a single crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a specific temperature (e.g., 113 K).
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Structure Solution and Refinement : Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.
IV. Biological Significance and Signaling Pathways
Derivatives of the pyrrolo[1,2-a]pyrazin-1(2H)-one core are potent inhibitors of key cellular enzymes, making them attractive candidates for drug development.
PARP-1 Inhibition
Certain derivatives are powerful inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA repair. By inhibiting PARP-1, these compounds can induce synthetic lethality in cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.
Caption: Mechanism of action for Pyrrolo[1,2-a]pyrazin-1(2H)-one based PARP-1 inhibitors in cancer therapy.
BET Bromodomain Inhibition
Other derivatives act as highly potent and selective inhibitors of the Bromodomain and Extra-Terminal (BET) family of proteins (e.g., BRD4). BET proteins are epigenetic readers that bind to acetylated histones and regulate the transcription of key oncogenes like MYC. Inhibiting this interaction can lead to the suppression of tumor growth.
Caption: Mechanism of transcriptional repression by Pyrrolo[1,2-a]pyrazin-1(2H)-one based BET inhibitors.
